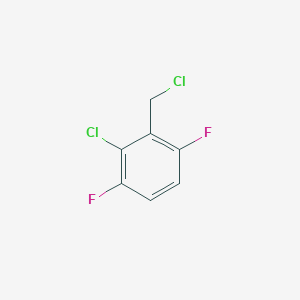
2-Chloro-3,6-difluorobenzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-3-(chloromethyl)-1,4-difluorobenzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine and fluorine atoms
Métodos De Preparación
The synthesis of 2-chloro-3-(chloromethyl)-1,4-difluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method is the reaction of 1,4-difluorobenzene with chloromethylating agents under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
2-chloro-3-(chloromethyl)-1,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium or nickel. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-chloro-3-(chloromethyl)-1,4-difluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine: The compound is studied for its potential biological activity and as a building block for pharmaceuticals.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-chloro-3-(chloromethyl)-1,4-difluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to 2-chloro-3-(chloromethyl)-1,4-difluorobenzene include:
- 2-chloro-3-(chloromethyl)thiophene
- 2-chloro-3-(chloromethyl)quinoline
- 2-chloro-3-(chloromethyl)oxirane
These compounds share structural similarities but differ in their chemical properties and applications. The unique combination of chlorine and fluorine atoms in 2-chloro-3-(chloromethyl)-1,4-difluorobenzene makes it distinct and valuable for specific research and industrial purposes.
Propiedades
Fórmula molecular |
C7H4Cl2F2 |
|---|---|
Peso molecular |
197.01 g/mol |
Nombre IUPAC |
2-chloro-3-(chloromethyl)-1,4-difluorobenzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-3-4-5(10)1-2-6(11)7(4)9/h1-2H,3H2 |
Clave InChI |
BNPXPPPDDKJLKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)CCl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Oxa-9-azaspiro[3.6]decan-2-ol](/img/structure/B13595285.png)



![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B13595305.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)


![1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13595335.png)
